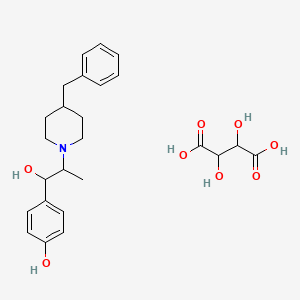

Ifenprodil tartrate

Descripción

Historical Context of Ifenprodil (B1662929) Tartrate's Research and Development

Originally developed by the pharmaceutical company Sanofi, ifenprodil was initially investigated for its neuroprotective properties. patsnap.com Marketed under brand names such as Cerocral, Dilvax, and Vadilex, it has been used in some countries as a cerebral vasodilator. wikipedia.org Research into ifenprodil's effects on the NMDA receptor began in the 1990s, where it was identified as a non-competitive antagonist with a high affinity for receptors containing the GluN2B subunit. drugbank.comnih.gov This discovery opened up new avenues for research into the specific functions of GluN2B-containing NMDA receptors in the central nervous system. researchgate.net Over the years, its potential therapeutic applications have been explored in a variety of neurological and psychiatric conditions, including stroke, neurodegenerative diseases, and depression. ontosight.aipatsnap.com

Classification and Academic Significance of Ifenprodil Tartrate as a Pharmacological Agent

This compound is pharmacologically classified as an NMDA receptor antagonist. ontosight.aipatsnap.com NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. ontosight.aidrugbank.com Ifenprodil's significance as a pharmacological agent stems from its high selectivity for the GluN2B subunit of the NMDA receptor. researchgate.nethellobio.com This allows researchers to dissect the specific roles of GluN2B-containing NMDA receptors from other NMDA receptor subtypes.

Its mechanism of action involves binding to the interface between the GluN1 and GluN2B subunits at the N-terminal domain, acting as a non-competitive, allosteric inhibitor. drugbank.comhellobio.comrupress.org This binding reduces the influx of calcium ions into neurons, thereby mitigating excitotoxicity, a process implicated in various neurological disorders. patsnap.com Beyond its primary action on NMDA receptors, ifenprodil also exhibits activity as an α1-adrenergic receptor antagonist, which contributes to its vasodilatory effects. patsnap.comwikipedia.org It also interacts with serotonin (B10506) and sigma receptors and inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels. wikipedia.orgnih.gov This multifaceted pharmacology makes it a versatile tool for research.

Table 1: Pharmacological Profile of Ifenprodil

| Target | Action | Affinity (IC50) |

| NMDA Receptor (GluN2B subunit) | Non-competitive antagonist | 0.15 µM to 0.34 µM hellobio.commedchemexpress.com |

| NMDA Receptor (GluN2A subunit) | Antagonist | >30 µM to 146 µM hellobio.commedchemexpress.com |

| α1 Adrenergic Receptor | Antagonist | - |

| GIRK Channels | Inhibitor | - |

| Sigma Receptors (σ2 > σ1) | Ligand | - tocris.com |

Overview of Key Research Paradigms and Challenges Associated with this compound

The research on this compound has been guided by several key paradigms, primarily centered on its neuroprotective potential. ontosight.aipatsnap.com A significant area of investigation has been its use in models of cerebral ischemia and stroke, where its ability to block excitotoxic neuronal death is of primary interest. ontosight.aipatsnap.com Another major research focus is its potential application in neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as psychiatric disorders such as depression and post-traumatic stress disorder (PTSD). patsnap.comresearchgate.netclinicaltrials.gov More recently, its immunomodulatory and anti-inflammatory effects have been explored, leading to investigations into its potential use in conditions like influenza-induced lung injury and COVID-19. drugbank.comnih.gov

Despite its promise, research on this compound has faced several challenges. One significant hurdle has been its bioavailability and ability to cross the blood-brain barrier effectively in clinical settings. mdpi.com While demonstrating efficacy in preclinical models, translating these findings to successful clinical outcomes has proven difficult in some cases. mdpi.com For instance, a clinical trial for Parkinson's disease was unsuccessful due to poor permeability across the blood-brain barrier. mdpi.com Furthermore, the complexity of the disorders it is intended to treat, which often involve multiple pathological pathways, presents a challenge for a single-target agent. mdpi.com The development of analogs and derivatives with improved pharmacokinetic properties and selectivity continues to be an active area of research to overcome these limitations. researchgate.netnih.gov

Table 2: Key Research Areas and Associated Challenges for this compound

| Research Area | Key Findings and Rationale | Challenges |

| Cerebral Ischemia/Stroke | Neuroprotective against excitotoxicity. ontosight.aipatsnap.com | Translating preclinical efficacy to clinical success. |

| Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | Potential to reduce neuronal damage. patsnap.commdpi.com | Poor blood-brain barrier penetration in some clinical trials. mdpi.com |

| Psychiatric Disorders (e.g., Depression, PTSD) | Modulation of glutamatergic neurotransmission. patsnap.comresearchgate.net | Complex pathophysiology of disorders; need for more robust clinical evidence. clinicaltrials.gov |

| Inflammatory Conditions (e.g., Influenza, COVID-19) | Reduces cytokine storm and immune cell infiltration. drugbank.comnih.gov | Early stage of research; requires further validation. drugbank.comnih.gov |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C25H33NO8 |

|---|---|

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C21H27NO2.C4H6O6/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

Clave InChI |

FFYMSFGBEJMSFP-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |

Solubilidad |

>71.3 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Molecular Pharmacology of Ifenprodil Tartrate: Mechanisms of Action

Selective N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Ifenprodil (B1662929) functions as a noncompetitive antagonist at the NMDA receptor, meaning it binds to a site on the receptor that is different from the binding site for the neurotransmitter glutamate (B1630785). ingentaconnect.comnih.govdrugbank.com This interaction leads to a reduction in the receptor's activity. patsnap.com

Specificity for NR2B Subunit-Containing NMDA Receptors

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. nih.govrupress.orgrupress.org The identity of the GluN2 subunit significantly influences the pharmacological properties of the receptor. rupress.org Ifenprodil exhibits a marked selectivity for NMDA receptors that contain the GluN2B subunit. jneurosci.orgjneurosci.orgnih.govingentaconnect.comjneurosci.org Its affinity for GluN2B-containing receptors is significantly higher than for those containing GluN2A, GluN2C, or GluN2D subunits. abcam.com This subunit selectivity is a key feature of ifenprodil's pharmacological profile. jneurosci.orgjneurosci.orgingentaconnect.com

| Receptor Subunit Composition | Ifenprodil IC50 |

| NR1/NR2B | 0.15 µM abcam.com |

| NR1/NR2A | >30 µM abcam.com |

| NR1/NR2C | >30 µM abcam.com |

| NR1/NR2D | >30 µM abcam.com |

This table displays the half-maximal inhibitory concentration (IC50) of Ifenprodil for different NMDA receptor subunit compositions, highlighting its selectivity for NR2B-containing receptors.

Noncompetitive Allosteric Inhibition at the GluN1/GluN2B Amino-Terminal Domain (ATD) Interface

Ifenprodil's inhibitory action is allosteric, meaning it binds to a site on the receptor distinct from the agonist binding site, known as an allosteric site. nih.govdrugbank.comd-nb.info This binding site is located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. nih.govdrugbank.comrupress.orgrcsb.org The ATD is a large extracellular domain that plays a crucial role in modulating the receptor's function. rupress.org By binding to this interface, ifenprodil stabilizes a conformation of the receptor that is less likely to open its ion channel, thereby inhibiting its function. rupress.orgrcsb.orgnih.govosti.gov

Influence on GluN2B ATD Conformation and Alpha5 Helix Reorientation

The binding of ifenprodil induces significant conformational changes in the GluN2B ATD. rupress.orgnih.govosti.gov Specifically, it promotes a more closed or compact conformation of the bilobed structure of the GluN2B ATD. rupress.orgnih.gov This conformational change is critical for the inhibitory effect of ifenprodil. rcsb.orgfsu.edu Structural studies have shown that in the absence of ifenprodil, the GluN2B ATD adopts a more open conformation. nih.govosti.gov The binding of ifenprodil stabilizes the closed state, which is associated with receptor inhibition. fsu.edu This process involves an induced-fit mechanism where the binding of ifenprodil to the open clamshell structure of the GluN2B ATD leads to its closure. fsu.edunih.gov

Activity-Dependent Modulation of NMDA Receptor Function

The inhibitory effect of ifenprodil on NMDA receptors is activity-dependent. nih.govingentaconnect.comjneurosci.orgdeepdyve.com This means that the degree of inhibition is influenced by the activation state of the receptor. selleckchem.com Ifenprodil has a higher affinity for the agonist-bound, activated, and desensitized states of the NMDA receptor compared to the resting, agonist-unbound state. selleckchem.com This property suggests that ifenprodil may preferentially target NMDA receptors that are actively involved in synaptic transmission. jneurosci.org

Interaction with the Polyamine Binding Site of NMDA Receptors

Polyamines, such as spermine (B22157) and spermidine, are endogenous molecules that can modulate NMDA receptor function, often enhancing it. rndsystems.comnih.govpsu.edu There is an interaction between ifenprodil and the polyamine binding site on the NMDA receptor. rndsystems.comnih.gov While early theories suggested that ifenprodil might act as a competitive antagonist at the polyamine site, further research has indicated that they bind to distinct but allosterically linked sites. nih.govif-pan.krakow.pl The binding of ifenprodil can influence the effects of polyamines on the receptor, and vice versa. if-pan.krakow.pl However, the high-affinity inhibition by ifenprodil is independent of the NR1 splice variants that affect polyamine stimulation, providing evidence that ifenprodil and polyamines interact at discrete sites on the NR2B subunit. nih.gov

Allosteric Modulation at the Mg2+ Binding Site of the NR1 Subunit

The mechanism of ifenprodil's inhibition of NMDA receptors is non-competitive and voltage-independent, distinguishing it from channel blockers like MK-801. ingentaconnect.com Its binding site is located externally to the ion channel pore, at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. rupress.orgnih.govresearchgate.net While ifenprodil does not bind directly to the magnesium (Mg2+) binding site within the ion channel, its allosteric modulation influences factors that are related to channel function. The inhibition by ifenprodil is notably dependent on extracellular pH, suggesting a mechanism that may involve an increase in the proton inhibition of the NMDA receptor. nih.govingentaconnect.com In the resting state, the NMDA receptor channel is blocked by Mg2+ in a voltage-dependent manner; membrane depolarization relieves this block. umassmed.edu Ifenprodil's action is distinct from this direct channel-blocking mechanism, instead modulating the receptor's conformation from the extracellular ATD region. rupress.orgnih.gov

Differential Effects on NMDA-Induced Currents in Recombinant NR1A/NR2B versus NR1A/NR2A Receptors

One of the most well-characterized features of ifenprodil is its profound selectivity for NMDA receptors containing the GluN2B subunit over those containing the GluN2A subunit. researchgate.netingentaconnect.com Studies using recombinant receptors expressed in Xenopus oocytes have quantified this differential effect, demonstrating that ifenprodil inhibits NMDA-induced currents at NR1A/NR2B receptors with a high affinity, while its affinity for NR1A/NR2A receptors is significantly lower. nih.govselleckchem.com

The inhibitory constant (IC50) for ifenprodil at NR1A/NR2B receptors is approximately 0.34 µM, whereas for NR1A/NR2A receptors, the IC50 is around 146 µM, indicating a selectivity of over 400-fold for the GluN2B-containing receptors. researchgate.netnih.gov This striking difference in potency is also accompanied by distinct mechanisms of action. At NR1A/NR2B receptors, the inhibition by low concentrations of ifenprodil is not dependent on voltage or receptor activity. nih.gov In contrast, the inhibition of NR1A/NR2A receptors by high concentrations of ifenprodil exhibits partial voltage dependence, suggesting a weak open-channel block mechanism at this subtype. nih.gov Furthermore, swapping the amino-terminal domain (ATD) from the NR2B subunit to the NR2A subunit is sufficient to transfer the high-affinity inhibition by ifenprodil, confirming this region as the key determinant of its selectivity. jneurosci.org

| Receptor Subtype | IC50 (µM) | Selectivity (Fold Difference) | Reference |

|---|---|---|---|

| NR1A/NR2B | 0.34 | ~429 | nih.gov |

| NR1A/NR2A | 146 | nih.gov |

Modulation of Glutamate Recognition-Site Agonist Affinity

Ifenprodil exhibits a complex, bidirectional allosteric interaction with the glutamate binding site on the NMDA receptor. The binding of glutamate to the receptor increases the binding affinity of ifenprodil. selleckchem.comnih.gov Conversely, the binding of ifenprodil to its site on the GluN2B amino-terminal domain results in a higher affinity for glutamate site agonists. selleckchem.com Research indicates that ifenprodil binding can increase the receptor's affinity for glutamate by approximately 6-fold. selleckchem.com This positive cooperativity suggests that ifenprodil preferentially binds to and stabilizes an agonist-bound, activated, or desensitized state of the receptor over the resting, agonist-unbound state. rupress.orgselleckchem.com This "use-dependent" characteristic means that ifenprodil's inhibitory action is more pronounced when the receptor is being actively stimulated by glutamate. ingentaconnect.comnih.gov

Broader Receptor and Ion Channel Interactions

Beyond its well-documented effects on NMDA receptors, ifenprodil's pharmacological profile is broadened by its interactions with several other receptor systems, including adrenergic, serotonin (B10506), and sigma receptors. tocris.complos.orgresearchgate.net

Interaction with Serotonin Receptors (5-HT1A, 5-HT2, 5-HT3 Subtypes)

Ifenprodil also interacts with serotonin (5-HT) receptors, although generally with lower affinity than for its primary targets. While some studies have found negligible affinity for 5-HT1A and 5-HT2A receptors, others have documented antagonist activity at 5-HT3 receptors. sci-hub.runih.gov In NG108-15 neuroblastoma x glioma cells, ifenprodil acts as a relatively potent, non-competitive, and voltage-independent antagonist of the 5-HT3 receptor. nih.gov The inhibition of 5-HT3-mediated cation currents is reversible and has a slow onset, resembling some aspects of its interaction with the NMDA receptor. nih.gov In excised patches of N1E-115 cells, ifenprodil inhibited 5-HT3 receptor channels with an IC50 of 16 µM when pre-applied before the agonist. psu.edu This interaction with 5-HT3 receptors, which are ligand-gated ion channels, further highlights ifenprodil's diverse effects on neuronal excitability.

Ligand Properties at Sigma Receptors (Sigma1 and Sigma2 Subtypes)

Ifenprodil is a known ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. plos.orgmedchemexpress.comtocris.com It generally displays higher affinity for the σ2 subtype. medchemexpress.comtocris.com One study reported Ki values of 59.1 nM for σ1 receptors and 2 nM for σ2 receptors. medchemexpress.com This interaction is functionally significant, as activation of sigma-1 receptors by ifenprodil has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. plos.org This effect was blocked by a selective sigma-1 antagonist, but not by a sigma-2 antagonist or an NMDA receptor antagonist, indicating a distinct mechanism of action mediated through sigma-1 receptors. plos.org

| Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| NMDA (GluN2B) | ~10 nM | researchgate.net |

| Sigma-1 (σ1) | 59.1 nM | medchemexpress.com |

| Sigma-2 (σ2) | 2 nM | medchemexpress.com |

Inhibition of G Protein-Coupled Inwardly-Rectifying Potassium (GIRK/Kir3) Channels

Ifenprodil tartrate has been identified as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK, or Kir3) channels. medchemexpress.commedchemexpress.comambeed.comnordicbiosite.com This action is distinct from its well-known antagonism of the NMDA receptor and contributes to its complex pharmacological profile. researchgate.netvulcanchem.comnih.gov The activation of GIRK channels is a significant mechanism for reducing neuronal excitability in the brain. nih.gov

Research using Xenopus oocyte expression assays has provided detailed insights into this inhibitory mechanism. nih.gov In these studies, ifenprodil was shown to reversibly decrease the inward currents associated with basal GIRK activity. medchemexpress.comnih.gov This inhibition was observed across various GIRK subunit compositions, including GIRK1/GIRK2, GIRK2 alone, and GIRK1/GIRK4. nih.gov The effect is concentration-dependent. nih.gov Notably, the inhibition by ifenprodil is neither voltage-dependent nor time-dependent, which suggests that it does not act as a simple open-channel blocker. nih.gov

Further investigation revealed that ifenprodil's action is specific to the Kir3 subfamily. Other inwardly-rectifying potassium channel subfamilies, such as Kir1.1 and Kir2.1, were found to be insensitive to ifenprodil. nih.gov The inhibitory effects appear to originate from the extracellular side, as intracellular application of ifenprodil did not produce the same effect, and changes in extracellular pH did not alter its inhibitory capacity. nih.gov Additionally, ifenprodil has been shown to attenuate GIRK currents that are induced by ethanol. nih.gov This specific interaction with GIRK channels is believed to be relevant to its effects on the mechanisms of action of addictive substances. researchgate.netresearchgate.netnih.gov

| Channel Subunit Composition | Effect of Ifenprodil | Reference |

|---|---|---|

| GIRK1/GIRK2 (Kir3.1/3.2) | Inhibition (Reversible) | nih.gov |

| GIRK2 (Kir3.2) | Inhibition (Reversible) | nih.gov |

| GIRK1/GIRK4 (Kir3.1/3.4) | Inhibition (Reversible) | nih.gov |

| Kir1.1 | Insensitive | nih.gov |

| Kir2.1 | Insensitive | nih.gov |

Modulation of Voltage-Gated Calcium Channels (e.g., Presynaptic P/Q Type, General Calcium Flux)

Beyond its effects on NMDA receptors and GIRK channels, this compound also modulates the activity of high voltage-activated calcium channels. researchgate.netsemanticscholar.orgnih.gov This interaction has been demonstrated to reduce excitatory synaptic transmission through a presynaptic mechanism. semanticscholar.orguq.edu.auphysiology.org

A key finding is ifenprodil's dose-dependent blockade of excitatory transmission in the principal neurons of the basolateral amygdala. semanticscholar.orgphysiology.orgsigmaaldrich.com This action is attributed to the partial blockade of P/Q-type voltage-dependent calcium channels located presynaptically. semanticscholar.orgnih.govuq.edu.au The half-maximal inhibitory concentration (IC50) for this effect was determined to be approximately 10 µM. semanticscholar.orguq.edu.auphysiology.org The specificity of this action was confirmed in experiments where the effect of ifenprodil was fully occluded by ω-agatoxin, a known P/Q-type calcium channel blocker. semanticscholar.orguq.edu.auphysiology.org

Other studies have examined ifenprodil's effects on specific, recombinantly expressed human voltage-dependent calcium channels. nih.gov These investigations showed that ifenprodil reversibly inhibits both N-type and P-type calcium channels. nih.gov The IC50 values were approximately 50 µM for N-type channels and 60 µM for P-type channels, with a maximum observed current block of around 80% for both subtypes. nih.gov Earlier research also noted the blockade of high voltage-activated Ca2+ channels in cultured hippocampal pyramidal neurons by ifenprodil. semanticscholar.org

| Channel Type | Effect | IC50 Value | Reference |

|---|---|---|---|

| P/Q-type (Presynaptic) | Blocks excitatory transmission | ~10 µM | semanticscholar.orguq.edu.auphysiology.org |

| N-type (Human) | Reversible Inhibition | ~50 µM | nih.gov |

| P-type (Human) | Reversible Inhibition | ~60 µM | nih.gov |

Cellular and Subcellular Mechanisms of Ifenprodil Tartrate Action

Regulation of Intracellular Calcium Homeostasis

Ifenprodil (B1662929) tartrate plays a crucial role in regulating intracellular calcium levels, a fundamental process for neuronal function and survival. Its ability to modulate calcium influx, particularly under conditions of excitotoxicity, is a key aspect of its neuroprotective properties.

Attenuation of Excessive Calcium Influx in Neurons

A primary and well-documented action of ifenprodil tartrate is its ability to reduce the excessive influx of calcium ions (Ca2+) into neurons. patsnap.com This is achieved through its non-competitive antagonism of NMDA receptors containing the GluN2B subunit. drugbank.com Overactivation of these receptors by the excitatory neurotransmitter glutamate (B1630785) leads to a significant and sustained influx of Ca2+, a central event in excitotoxicity. mdpi.com By binding to the GluN1/GluN2B interface of the NMDA receptor, ifenprodil effectively blocks the ion channel, thereby diminishing the pathological surge in intracellular calcium. patsnap.comdrugbank.com

Protection Against Excitotoxicity-Induced Calcium Overload

Excitotoxicity, a phenomenon where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is closely linked to intracellular calcium overload. mdpi.com this compound offers a neuroprotective shield against this process. patsnap.com By selectively blocking GluN2B-containing NMDA receptors, which are heavily implicated in excitotoxic cascades, ifenprodil prevents the massive influx of calcium that triggers a cascade of detrimental cellular events. patsnap.comresearchgate.net These events include the activation of proteases and lipases, the generation of reactive oxygen species, and mitochondrial dysfunction, all of which contribute to neuronal demise. patsnap.com

In addition to its direct action on NMDA receptors, ifenprodil has also been shown to inhibit the reverse operation of the Na+/Ca2+ exchanger (NCX), another pathway for calcium entry during excitotoxic conditions. nih.govnih.gov This dual inhibition of both NMDA receptors and NCXrev is crucial for preventing delayed calcium dysregulation and subsequent neuronal death. nih.gov Studies have demonstrated that ifenprodil can protect neurons from glutamate-induced excitotoxicity in various in vitro models. researchgate.netnih.gov

Effects on Neuronal Excitability and Synaptic Transmission

This compound significantly modulates neuronal excitability and synaptic transmission, primarily through its interaction with NMDA receptors and other ion channels. These actions contribute to its potential therapeutic applications in conditions characterized by neuronal hyperexcitability.

Reduction of Neuronal Excitability in Neocortical Pyramidal Cells

Research has demonstrated that ifenprodil can decrease the excitability of neocortical pyramidal neurons. nih.govnih.gov In studies using whole-cell patch-clamp recordings from human neocortical pyramidal cells, ifenprodil was found to significantly decrease several key electrophysiological parameters indicative of reduced excitability. nih.govnih.gov These include a decrease in membrane input resistance, membrane time constant, and the amplitude and rate of rise and fall of action potentials. nih.govnih.gov These findings suggest that ifenprodil can directly dampen the intrinsic firing properties of these principal neurons in the neocortex.

Modulation of Spontaneous Spike Activity in Neuronal Networks

Ifenprodil has been shown to modulate spontaneous firing in neuronal networks. nih.gov In hippocampal slices, while the blockade of AMPA receptors abolishes evoked field potentials, it does not affect spontaneous firing rates. nih.gov Conversely, blocking NMDA receptors with antagonists like MK-801 leads to a dose-dependent decrease in neuronal spiking. nih.gov This suggests that spontaneous firing is regulated by the activation of extrasynaptic NMDA receptors. nih.gov Ifenprodil, by targeting GluN2B-containing NMDA receptors, can prevent hyperexcitation induced by factors like synaptotoxic Aβ(1-42), which is implicated in Alzheimer's disease. nih.gov This modulation of spontaneous activity highlights ifenprodil's potential to restore normal network function in pathological states.

Influence on Excitatory Synaptic Transmission

Ifenprodil exerts a significant influence on excitatory synaptic transmission. semanticscholar.orguq.edu.au Studies in the basolateral amygdala have shown that ifenprodil dose-dependently blocks excitatory transmission to principal neurons through a presynaptic mechanism. semanticscholar.orguq.edu.aunih.govphysiology.org This effect is characterized by a reduction in evoked glutamatergic synaptic currents and a decrease in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). semanticscholar.org This presynaptic action is attributed to the partial blockade of P/Q-type voltage-dependent calcium channels, which are crucial for neurotransmitter release. semanticscholar.orguq.edu.aunih.govphysiology.org The IC50 for this action is approximately 10 μM. semanticscholar.orguq.edu.aunih.govphysiology.org

Differentiation of Synaptic versus Extrasynaptic NMDA Receptor Activity

This compound serves as a critical pharmacological tool for distinguishing the functional roles of different N-methyl-D-aspartate receptor (NMDAR) populations based on their subunit composition and subcellular location. NMDARs are crucial for excitatory neurotransmission and are found both within the synapse (synaptic) and outside of it (extrasynaptic). researchgate.net These two receptor pools are often associated with opposing cellular outcomes.

A key distinction lies in their subunit makeup. While synaptic NMDARs are often rich in the GluN2A subunit, extrasynaptic NMDARs are predominantly composed of GluN2B subunits. nih.gov Ifenprodil is a non-competitive, allosteric inhibitor that selectively targets GluN2B-containing NMDARs. hellobio.comwikipedia.org This selectivity allows researchers to inhibit GluN2B-NMDARs while leaving GluN2A-NMDARs largely unaffected, thereby isolating the distinct signaling pathways each receptor subtype mediates. hellobio.comnih.gov

Research in cultured hippocampal neurons has utilized ifenprodil to explore this dynamic. Studies have shown that while early development is dominated by GluN2B-containing receptors, a developmental switch increases the prevalence of GluN2A subunits as synapses mature. nih.govphysiology.orgphysiology.org Initially, this led to the hypothesis that GluN2B receptors were exclusively extrasynaptic in mature neurons. nih.govphysiology.org However, studies using ifenprodil to block synaptic currents have demonstrated that GluN2B-containing receptors are not excluded from synapses and that GluN2A-containing receptors can be found in extrasynaptic locations. nih.govphysiology.orgphysiology.org Therefore, while ifenprodil is instrumental in studying the functions associated with GluN2B-rich receptor populations—often linked to extrasynaptic signaling—the segregation is not absolute. nih.gov

| Feature | Synaptic NMDA Receptors | Extrasynaptic NMDA Receptors | Ifenprodil's Role |

| Predominant Subunit | Often GluN2A-containing nih.gov | Predominantly GluN2B-containing nih.gov | Selective antagonist of GluN2B subunits hellobio.com |

| Location | At the synapse | Outside the synapse researchgate.net | Allows functional isolation of GluN2B-rich populations jneurosci.org |

| Functional Studies | Can be isolated by blocking extrasynaptic receptors | Can be studied by applying ifenprodil to inhibit their activity nih.govjneurosci.org | Commonly used to distinguish between the activity of GluN2B- and GluN2A-containing NMDARs hellobio.com |

Molecular Signaling and Gene Expression Modulation

Ifenprodil's influence extends beyond channel antagonism to the modulation of downstream molecular signaling and gene expression, impacting neuroendocrine functions, cellular defense systems, and inflammatory responses.

Impact on Gonadotropin-Releasing Hormone (GnRH) Gene Expression

The regulation of the reproductive axis involves the hypothalamic neurotransmitter Gonadotropin-Releasing Hormone (GnRH). nih.gov Studies investigating the role of the GluN2B subunit in this process have used ifenprodil to probe its effects on GnRH synthesis. Research in female rats indicates that ifenprodil has very few significant effects on GnRH messenger RNA (mRNA) levels, which is an index of gene expression. nih.govnih.gov In one specific experimental group of middle-aged, cholesterol-treated rats, ifenprodil caused a small but statistically significant decrease in GnRH mRNA. nih.govnih.govresearchgate.net However, across other conditions, including in young rats and estradiol-treated rats, robust effects on GnRH gene expression were not detected. nih.govnih.gov This suggests that the primary influence of ifenprodil on the GnRH system is not at the level of gene transcription. nih.govnih.gov

Role in Gonadotropin-Releasing Hormone-Induced Luteinizing Hormone (LH) Release

In contrast to its minimal impact on GnRH gene expression, ifenprodil significantly affects the release of Luteinizing Hormone (LH) from the pituitary, which is stimulated by GnRH. In studies on ovariectomized female rats treated with estradiol, ifenprodil administration stimulated the pulsatile release of LH in both young and middle-aged animals. nih.govnih.gov No such effect was observed in rats given a cholesterol vehicle instead of estradiol. nih.gov Because actions of NMDAR antagonists on LH release are mediated through hypothalamic GnRH neurons, these findings suggest that ifenprodil's effect is on the secretory pool of GnRH. nih.govnih.gov The stimulation of LH release in the absence of a corresponding change in GnRH gene expression indicates that GluN2B-containing NMDA receptors play a role in modulating GnRH release, independent of its synthesis. nih.govnih.gov

| Parameter | Effect of Ifenprodil | Experimental Context | Citation |

| GnRH Gene Expression (mRNA) | Generally minimal effect; small decrease in one subgroup | Female rats (young and middle-aged) | nih.govnih.govscience.gov |

| Pulsatile LH Release | Stimulated parameters of release | Estradiol-treated young and middle-aged female rats | nih.govnih.govresearcher.life |

Alterations in Oxidant-Antioxidant Enzymes (e.g., Catalase, Superoxide (B77818) Dismutase)

Ifenprodil has demonstrated the ability to modulate the cellular balance of oxidants and antioxidants. In a rat model of painful diabetic neuropathy, treatment with ifenprodil showed significant antioxidant effects. researchgate.netresearchgate.net Specifically, ifenprodil administration suppressed the activity of malondialdehyde (MDA), a marker of oxidative stress, and improved the activities of key antioxidant enzymes, including catalase (CAT) and superoxide dismutase (SOD). researchgate.netresearchgate.net Furthermore, studies on novel analogues of ifenprodil have found that certain compounds can induce an increase in the mRNA levels of antioxidant genes, including SOD1, suggesting a potential mechanism for neuroprotection against oxidative damage. nih.gov

| Enzyme/Marker | Effect of Ifenprodil | Model System | Citation |

| Malondialdehyde (MDA) | Suppressed activity | Streptozotocin-induced diabetic rats | researchgate.netresearchgate.net |

| Catalase (CAT) | Improved activity | Streptozotocin-induced diabetic rats | researchgate.netresearchgate.net |

| Superoxide Dismutase (SOD) | Improved activity | Streptozotocin-induced diabetic rats | researchgate.netresearchgate.net |

| SOD1 Gene Expression | Increased mRNA levels (by analogues) | SH-SY5Y cells | nih.gov |

Modulation of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

Ifenprodil exerts significant immunomodulatory effects by altering the production of pro-inflammatory cytokines. nih.govdrugbank.com This anti-inflammatory action is a key area of its therapeutic potential. In a rat model of chronic unpredictable mild stress, a single administration of ifenprodil reversed the stress-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus. nih.gov Similarly, ifenprodil has been shown to prevent the release of pro-inflammatory cytokines in models of acute lung injury. nih.govdrugbank.com

However, the effect can be context-dependent. In a study on painful diabetic neuropathy in rats, ifenprodil treatment reduced TNF-α levels but, conversely, led to an increase in IL-1β levels. researchgate.netresearchgate.net Other research has also highlighted that the blockade of GluN2B-containing NMDARs by ifenprodil can prevent the proconvulsive effects of IL-1β, suggesting a complex interplay between the glutamatergic and inflammatory systems. nih.gov

| Cytokine | Effect of Ifenprodil | Model System | Citation |

| Tumor Necrosis Factor-α (TNF-α) | Reduced | Chronic stress (rats), Diabetic neuropathy (rats) | researchgate.netresearchgate.netnih.gov |

| Interleukin-1β (IL-1β) | Reduced | Chronic stress (rats) | nih.gov |

| Interleukin-1β (IL-1β) | Increased | Diabetic neuropathy (rats) | researchgate.netresearchgate.net |

| Interleukin-6 (IL-6) | Reduced | Chronic stress (rats) | nih.govbiospace.com |

Influence on Synaptic Plasticity Mechanisms

This compound, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, exerts significant influence on the mechanisms of synaptic plasticity. nih.govnih.govneurosci.cn The NMDA receptor is a critical component in the regulation of synaptic strength, playing a pivotal role in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. maastrichtuniversity.nl The specific involvement of its different subunits, particularly GluN2A and GluN2B, has been a subject of extensive research, revealing complex and sometimes region-dependent roles in these processes. nih.govneurosci.cn

Conversion of Long-Term Potentiation (LTP) to Long-Term Depression (LTD) in Hippocampal Neurons

The conversion of established LTP to LTD, a phenomenon also known as depotentiation or LTP reversal, is a crucial aspect of synaptic plasticity, allowing for the erasure or modification of previously stored information. Research into the effects of this compound on this process reveals a nuanced role for the GluN2B subunit. While GluN2B-containing NMDA receptors are often implicated in the induction of de novo LTD (LTD induced from a baseline state), their involvement in reversing already potentiated synapses appears to be minimal. nih.govfrontiersin.orgresearchgate.net

Studies have demonstrated that the reversal of LTP is often mediated by NMDA receptors containing the GluN2A subunit, rather than the GluN2B subunit. In experiments on adult-born dentate gyrus granule cells in the hippocampus, low-frequency stimulation (LFS) successfully reversed previously induced LTP. However, the application of ifenprodil did not prevent this reversal. frontiersin.orgresearchgate.net This indicates that the blockade of GluN2B-containing receptors is ineffective in stopping the depotentiation process. In contrast, antagonists targeting the GluN2A subunit were able to block LTP reversal, underscoring the dominant role of GluN2A in this specific form of synaptic plasticity. frontiersin.orgresearchgate.net

This differential involvement is a key aspect of the bidirectional control of synaptic strength. While some studies show that ifenprodil can block the induction of LTD from a naive (non-potentiated) state in hippocampal and cortical neurons, nih.govnih.govbath.ac.uk its inability to prevent the weakening of an already strengthened synapse suggests that distinct molecular pathways govern these two forms of synaptic depression.

Conversely, some investigations have found that ifenprodil can facilitate or enhance NMDA receptor-dependent LTD under certain conditions, though this does not directly equate to a reversal of LTP. researchgate.net The prevailing evidence suggests that the specific mechanism for depotentiation relies on signaling cascades initiated by GluN2A-containing NMDA receptors, leaving the process intact even when GluN2B subunits are antagonized by this compound. frontiersin.orgresearchgate.net

Interactive Data Table: Effect of Ifenprodil on LTP Reversal (Depotentiation)

The table below summarizes research findings on the effect of ifenprodil on the reversal of Long-Term Potentiation in hippocampal neurons. Users can filter the data by experimental model to compare results across different studies.

| Experimental Model | Stimulation Protocol for Reversal | Drug Applied | Concentration | Outcome on LTP Reversal | Conclusion | Reference |

| Adult-born Dentate Granule Cells (mouse) | Low-Frequency Stimulation (LFS) | Ifenprodil | 3 µM | No Blockade | LTP reversal is not prevented by blocking GluN2B subunits. | frontiersin.orgresearchgate.net |

| Adult-born Dentate Granule Cells (mouse) | Low-Frequency Stimulation (LFS) | PEAQX (GluN2A antagonist) | 0.4 µM | Blockade | LTP reversal is mediated by GluN2A-containing NMDARs. | frontiersin.orgresearchgate.net |

| Hippocampal Slices (WT and KO mice) | Low-Frequency Stimulation (LFS) post-LTP | Ifenprodil | Not Specified | No Effect | Depotentiation is insensitive to ifenprodil. | researchgate.net |

| Hippocampal CA1 Slices (rat) | N/A (LTD induction studied) | Ifenprodil | 10 µM | Blockade of de novo LTD | Ifenprodil blocks the induction of new LTD, but this study did not test LTP reversal. | nih.govnih.gov |

| Hippocampal CA1 Slices (rat) | Low-Frequency Stimulation (LFS) | Ifenprodil | Not Specified | Facilitated de novo LTD | Ifenprodil enhanced the induction of LTD from baseline. | researchgate.net |

Preclinical Efficacy of Ifenprodil Tartrate in Disease Models

Neuroprotective Strategies in Ischemic Brain Injury Models

The neuroprotective effects of ifenprodil (B1662929) tartrate have been a primary focus of investigation, particularly in the context of ischemic brain injury, such as that occurring during a stroke. patsnap.com

Reduction of Infarction Volume in Focal Cerebral Ischemia Models

Studies in animal models of focal cerebral ischemia have demonstrated that ifenprodil tartrate can significantly reduce the volume of infarcted brain tissue. nih.govnih.gov In a cat model of permanent middle cerebral artery occlusion, intravenous administration of ifenprodil resulted in a dose-dependent reduction in the size of the ischemic injury. nih.gov A 42% reduction in infarct volume was observed at the highest dose, primarily affecting the cortical tissue. nih.gov Similarly, in rat models of focal cerebral ischemia, ifenprodil has been shown to decrease the infarct volume. nih.gov A derivative of ifenprodil, SL 82.0715, also demonstrated a comparable reduction in infarct volume in both cat and rat models. nih.gov

Table 1: Effect of Ifenprodil and its Derivative on Infarct Volume in Focal Cerebral Ischemia Models

| Animal Model | Compound | Infarct Volume Reduction | Reference |

|---|---|---|---|

| Cat (Middle Cerebral Artery Occlusion) | Ifenprodil | Up to 42% | nih.gov |

| Rat (Middle Cerebral Artery Occlusion) | SL 82.0715 | 34% and 48% | nih.gov |

Attenuation of Neuronal Damage in Stroke Models

This compound's neuroprotective properties extend to the attenuation of neuronal damage in stroke models. nih.gov By selectively antagonizing NR2B-containing NMDA receptors, which are heavily implicated in the excitotoxic cascade following an ischemic event, ifenprodil helps to prevent neuronal death. patsnap.com This action is crucial in mitigating the long-term neurological deficits associated with stroke. nih.gov Research indicates that by reducing the over-activation of these receptors, ifenprodil limits the excessive influx of calcium into neurons, a key step in the pathway leading to cellular damage and apoptosis. patsnap.comnih.gov Histopathological studies have confirmed that combination therapy involving ifenprodil can attenuate cell damage in the striatal regions of the ischemic brain and significantly inhibit apoptotic cell death. nih.gov

Mitigation of Brain Edema Formation in Experimental Ischemia

Cerebral edema, or brain swelling, is a life-threatening complication of ischemic stroke. nih.govresearchgate.net this compound has demonstrated the ability to mitigate the formation of brain edema in experimental models of ischemia. nih.govresearchgate.netnih.gov In a cat model of focal cerebral ischemia, ifenprodil treatment attenuated brain edema formation in the densely ischemic region. nih.gov Furthermore, in a rat model of asphyxial cardiac arrest, which also induces brain edema, ifenprodil was found to reduce the brain wet-to-dry weight ratio, an indicator of edema. nih.gov This anti-edema effect is likely linked to its ability to reduce BBB permeability and antagonize NMDA receptors. nih.gov

Table 2: Effect of Ifenprodil on Brain Edema in Experimental Models

| Animal Model | Method of Edema Measurement | Outcome | Reference |

|---|---|---|---|

| Cat (Focal Cerebral Ischemia) | Specific gravity of brain tissue | Attenuated edema formation | nih.gov |

| Rat (Asphyxial Cardiac Arrest) | Brain wet-to-dry weight ratio | Reduced brain edema | nih.gov |

Protective Effects in Hypoxic-Ischemic Encephalopathy (HIE) Models

Hypoxic-ischemic encephalopathy (HIE) is a significant cause of brain injury in newborns. mdpi.commdpi.com While direct studies on this compound in specific HIE models were not prevalent in the search results, the underlying mechanisms of neuronal injury in HIE share similarities with those in adult ischemic stroke, including excitotoxicity. mdpi.commdpi.com The known neuroprotective effects of ifenprodil in reducing neuronal damage, BBB permeability, and brain edema in other ischemic models suggest its potential applicability in HIE. nih.gov Research into other NMDA receptor antagonists has been explored in HIE models, indicating that this is a relevant therapeutic target. mdpi.com

Research in Neurodegenerative Disease Models

The role of excitotoxicity is also implicated in the pathogenesis of various chronic neurodegenerative diseases. mdpi.com Consequently, this compound has been investigated in models of these conditions. patsnap.com Research has explored its potential utility in conditions such as Alzheimer's and Parkinson's disease. patsnap.com While some clinical trials for Parkinson's disease did not show efficacy in reducing motor symptoms, this was attributed to poor BBB permeability in that specific context. mdpi.com However, the fundamental neuroprotective mechanisms of ifenprodil, particularly its ability to attenuate neuronal damage, suggest that it remains a compound of interest for neurodegenerative disease research. mdpi.com

Experimental Studies in Alzheimer's Disease Models

The role of glutamatergic excitotoxicity in the pathophysiology of Alzheimer's disease (AD) has prompted investigations into the therapeutic potential of NMDA receptor antagonists like ifenprodil. Research in preclinical models suggests that ifenprodil can influence synaptic mechanisms relevant to AD. For instance, in hippocampal neurons, ifenprodil has been shown to convert long-term potentiation (LTP) to long-term depression (LTD), a process implicated in the synaptic plasticity deficits observed in AD.

However, its effect on amyloid-beta (Aβ) pathology, a hallmark of AD, is less clear. In a yeast model expressing the Aβ42 peptide, while this compound demonstrated dose-dependent inhibition of processes measured by cell growth, it did not alter the formation of Aβ42 oligomers. microbialcell.com

Table 1: this compound in Alzheimer's Disease Models

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Hippocampal Neurons | Converts Long-Term Potentiation (LTP) to Long-Term Depression (LTD). | |

| Yeast (Aβ42 Expression) | Failed to inhibit the formation of Aβ42 oligomers. | microbialcell.com |

Experimental Studies in Parkinson's Disease Models

In animal models of Parkinson's disease (PD), the loss of dopamine (B1211576) enhances the excitation of striatal neurons via NR2B-containing NMDA receptors, contributing to motor symptoms. nih.gov Studies have shown that antagonizing these receptors with ifenprodil can produce significant antiparkinsonian effects.

In a key study using MPTP-lesioned marmosets, a primate model of PD, monotherapy with ifenprodil demonstrated antiparkinsonian effects comparable to the standard treatment, L-DOPA. nih.gov The treatment significantly improved mobility scores in the animals. nih.gov Further research in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD found that ifenprodil improved motor function and exerted a neuroprotective effect on dopamine neurons in the substantia nigra. biorxiv.org This neuroprotection was linked to the enhancement of autophagy-related protein expression. biorxiv.org Additionally, in hemiparkinsonian rats, ifenprodil was found to reverse motor deficits when administered with L-DOPA. amazonaws.com

Table 2: Efficacy of this compound in Parkinson's Disease Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| MPTP-Lesioned Marmoset | Improved mobility scores, with efficacy equivalent to L-DOPA monotherapy. | nih.gov |

| 6-OHDA-Lesioned Rat | Improved motor function; protected dopamine neurons via modulation of autophagy. | biorxiv.org |

| Hemiparkinsonian Rat | Reversed motor deficits when co-administered with L-DOPA. | amazonaws.com |

General Attenuation of Neuronal Damage in Neurodegeneration Paradigms

Beyond specific neurodegenerative diseases, ifenprodil has shown broad neuroprotective effects in various models of neuronal injury. Its ability to block GluN2B-containing NMDA receptors is crucial in preventing the excessive calcium influx that triggers cell death pathways in response to excitotoxic insults. patsnap.com

In animal models of cerebral ischemia (stroke), ifenprodil has been shown to attenuate neuronal damage and improve functional outcomes. Similarly, in a rat model of subarachnoid hemorrhage, ifenprodil improved long-term sensorimotor and spatial learning deficits by reducing neuronal death, calcium overload, blood-brain barrier damage, and cerebral edema. nih.gov Other studies have highlighted its ability to inhibit hippocampal oxidative stress, astrocytosis (a reaction of astrocyte cells to brain injury), and neuron loss in models of chemically-induced seizures. amazonaws.com

Table 3: Neuroprotective Effects of this compound in Various Paradigms

| Model of Neuronal Damage | Observed Neuroprotective Effect | Reference |

|---|---|---|

| Cerebral Ischemia | Attenuated neuronal damage and improved functional outcomes. | |

| Subarachnoid Hemorrhage | Reduced neuronal death, calcium overload, and blood-brain barrier damage. | nih.gov |

| PTZ-Induced Seizures | Inhibited hippocampal oxidative stress, astrocytosis, and neuron loss. | amazonaws.com |

Anti-Nociceptive and Analgesic Investigations

This compound has demonstrated significant antinociceptive (pain-blocking) and analgesic properties in preclinical research. medchemexpress.commedchemexpress.cnmedchemexpress.eu These effects are largely attributed to its antagonism of NMDA receptors, which play a critical role in pain signal transmission and sensitization in the spinal cord. scielo.br

Evaluation of Antinociceptive Properties in Various Animal Models

The analgesic potential of ifenprodil has been confirmed in multiple animal models of pain. It has proven effective in both inflammatory and neuropathic pain conditions. scielo.brnih.gov For example, in a rat model of oxaliplatin-induced mechanical allodynia, a type of nerve pain caused by chemotherapy, oral administration of ifenprodil significantly reversed the pain behavior. nih.govd-nb.info Its potential as an analgesic has also been noted for other nervous system disorders. researchgate.net Beyond its primary NMDA receptor target, studies suggest that ifenprodil's suppressive effects on tetrodotoxin-resistant Na+ channels in sensory neurons may also contribute to its antinociceptive actions. nih.gov

Induction of Spinal Blockades of Motor Function and Nociception in Rodent Models

When administered directly into the spinal canal (intrathecally) in rats, ifenprodil produces a dose-dependent local anesthetic effect. medchemexpress.cnnih.gov A comparative study evaluated its effects against bupivacaine (B1668057), a standard local anesthetic. The results showed that ifenprodil had a longer duration of action for both motor and sensory blockade compared to bupivacaine at equianesthetic doses. nih.gov Notably, ifenprodil demonstrated a more sensory-selective effect, meaning its blockade of pain sensation lasted longer than its blockade of motor function. nih.gov

Table 4: Comparison of Intrathecal Ifenprodil and Bupivacaine in Rats

| Parameter | Ifenprodil | Bupivacaine | Reference |

|---|---|---|---|

| Potency (ED50) | Equal potency for motor function and nociception. | Equal potency for motor function and nociception. | nih.gov |

| Duration of Action | Significantly longer duration of motor and sensory blockade. | Shorter duration of action compared to ifenprodil. | nih.gov |

| Selectivity | Longer duration of sensory blockade compared to motor blockade. | Longer duration of sensory blockade compared to motor blockade. | nih.gov |

Role in Modulating Acute and Chronic Nociception Pathways

The mechanism behind ifenprodil's analgesic effects lies in its ability to modulate key pathways involved in pain processing. NMDA receptors, particularly those containing the GluN2B subunit, are fundamental to the development of central sensitization, a state of nervous system hyperexcitability that leads to chronic pain. nih.govd-nb.info Following injury or inflammation, the continuous release of the neurotransmitter glutamate (B1630785) in the spinal cord activates these receptors. scielo.br This activation can create a local feedback loop that amplifies pain signals. d-nb.info By selectively blocking GluN2B-containing NMDA receptors, ifenprodil interrupts this process, thereby reducing both acute and chronic pain states. scielo.brnih.gov

Synergy with Other Analgesic Agents in Experimental Pain Models (e.g., Ketamine)

While direct preclinical studies focusing specifically on the synergistic analgesic effects of this compound co-administered with ketamine in experimental pain models are not extensively documented in the available literature, the potential for such a synergy is pharmacologically plausible. Both ifenprodil and ketamine are antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in the central sensitization processes that underlie chronic and neuropathic pain. painphysicianjournal.comnih.gov Ketamine acts as a non-competitive, open-channel blocker of the NMDA receptor, while ifenprodil exhibits selectivity for the GluN2B subunit, which is also implicated in pain signaling. nih.govresearchgate.net

Prevention and Treatment of Painful Diabetic Neuropathy in Animal Models

This compound has demonstrated significant efficacy in preclinical models of painful diabetic neuropathy (PDN). In a study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model, a common method for simulating type 1 diabetes and its complications, ifenprodil was investigated for its effects on nociceptive behavior and underlying pathological markers. jst.go.jpnih.gov

The administration of ifenprodil to diabetic rats resulted in a marked reduction in hyperalgesia, as evidenced by decreased nociceptive behavior in response to a formalin injection. jst.go.jp This anti-nociceptive effect was accompanied by beneficial changes in the spinal cord's biochemical environment. Specifically, ifenprodil treatment suppressed the activity of malondialdehyde (MDA), an indicator of oxidative stress, and improved the activity of the antioxidant enzyme catalase. jst.go.jp

Furthermore, ifenprodil demonstrated anti-inflammatory properties within this model by reducing the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the spinal cord. jst.go.jp These findings suggest that ifenprodil can attenuate the development of painful diabetic neuropathy by exerting a combination of anti-nociceptive, antioxidant, and anti-inflammatory effects. researchgate.net

Below is an interactive data table summarizing the effects of Ifenprodil in the STZ-induced painful diabetic neuropathy rat model.

| Parameter Assessed | Effect of Ifenprodil Treatment | Reference |

| Nociceptive Behavior (Hyperalgesia) | Decreased | jst.go.jp |

| Malondialdehyde (MDA) Activity | Suppressed | jst.go.jp |

| Catalase Activity | Improved | jst.go.jp |

| Superoxide (B77818) Dismutase (SOD) Activity | Improved | jst.go.jp |

| Tumor Necrosis Factor-alpha (TNF-α) Level | Reduced | jst.go.jp |

| Interleukin-1β (IL-1β) Level | Increased | jst.go.jp |

Anticonvulsant Properties in Experimental Models

This compound has shown notable anticonvulsant properties in various experimental settings, primarily attributed to its antagonism of GluN2B-containing NMDA receptors. researchgate.netneuroscigroup.us

In the maximal electroshock (MES) seizure model in mice, a standard test for screening potential anticonvulsant drugs, ifenprodil has been shown to effectively reduce seizure activity. nih.govnih.gov Studies have reported ED50 values (the dose effective in 50% of the population) for ifenprodil in the range of 7 to 16 mg/kg, demonstrating its dose-dependent anticonvulsant efficacy in this model. nih.gov The ability of glutamate antagonists like ifenprodil to enhance the protective activity of conventional antiepileptic drugs has also been noted. painphysicianjournal.com

The anti-epileptic potential of ifenprodil is strongly linked to its ability to decrease neuronal excitability. Research on neocortical pyramidal neurons from human brain tissue of patients with epilepsy has provided direct evidence for this mechanism. researchgate.netki.se In these studies, the application of ifenprodil led to significant reductions in several key electrophysiological parameters that govern neuronal firing. researchgate.net These changes collectively point towards a stabilization of neuronal membranes and a reduced likelihood of the hyperexcitability that characterizes epileptic activity.

The following interactive table details the observed effects of ifenprodil on the electrophysiological properties of human neocortical pyramidal neurons in patients with epilepsy.

| Electrophysiological Parameter | Effect of Ifenprodil Application | Significance | Reference |

| Membrane Input Resistance | Significantly Decreased | P<0.01 | researchgate.net |

| Membrane Time Constant | Significantly Decreased | P<0.01 | researchgate.net |

| Action Potential Amplitude | Significantly Decreased | P<0.01 | researchgate.net |

| Action Potential Rising Rate | Significantly Decreased | P<0.05 | researchgate.net |

| Action Potential Falling Rate | Significantly Decreased | P<0.05 | researchgate.net |

Cortical spreading depression (CSD) is a wave of near-complete neuronal and glial depolarization that propagates across the cerebral cortex and is implicated in neurological disorders like migraine and stroke. The NMDA receptor is known to play a critical role in the initiation and propagation of CSD.

Studies in animal models have demonstrated that ifenprodil can effectively modulate CSD. In brain slices from mice, the presence of ifenprodil, a selective antagonist of the NR2B subunit, almost completely abolished the occurrence of CSD elicited by electrical stimulation. This finding highlights the important role of GluN2B-containing NMDA receptors in triggering CSD. Further in vivo studies in rats using fMRI to monitor CSD also support the critical involvement of the NR2B subtype in CSD mechanisms.

Immunomodulatory and Anti-Inflammatory Effects

This compound exhibits significant immunomodulatory and anti-inflammatory properties, which are under investigation for various therapeutic applications. These effects are thought to be mediated through its antagonism of NMDA receptors, which are expressed on immune cells like T-cells and neutrophils, and potentially through interactions with other receptors.

In a preclinical model of severe lung injury induced by the H5N1 influenza virus, ifenprodil demonstrated a protective effect by mitigating the "cytokine storm," a hyperinflammatory response characterized by the excessive release of pro-inflammatory cytokines. This was associated with a reduction in the infiltration of neutrophils, natural killer cells, and T-cells into the lungs.

Furthermore, in a rat model of chronic unpredictable mild stress, a single administration of ifenprodil was shown to reverse the stress-induced elevation of the pro-inflammatory cytokines interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus. These findings underscore the potential of ifenprodil as an agent that can modulate inflammatory processes in both peripheral and central nervous system disorders.

Protective Role Against Viral-Induced Cell Death (e.g., H5N1 Influenza)

The high lethality of certain viral strains, such as the avian influenza A H5N1 virus, is linked to the induction of significant cell death. karger.com In the search for effective therapies, drug repurposing screens have identified ifenprodil as a promising agent. A genome-wide RNA interference (RNAi) screen designed to find repurposable drugs that mitigate cell death caused by H5N1 infection pinpointed ifenprodil as an effective compound. karger.com

In a murine model of H5N1 infection, ifenprodil demonstrated a clear protective effect against the virus's lethal consequences. nih.govpsu.edu This protective capacity is directly associated with its ability to reduce the substantial cell death that characterizes severe influenza infections, thereby ameliorating acute lung injury (ALI). karger.com

Table 1: Preclinical Findings on Ifenprodil's Protective Role in H5N1 Influenza Model

| Model System | Key Finding | Mechanism | Reference(s) |

| H5N1-infected A549 lung epithelial cells | Identified as a hit in a genome-wide RNAi screen to reduce virus-induced cell death. | Target identified through screening process. | karger.com |

| Murine model of H5N1 infection | Effectively ameliorated acute lung injury and improved survival. | Reduction of H5N1-induced cell death. | nih.gov, psu.edu, karger.com |

Alleviation of Cytokine Storm in Experimental Viral Infection

A critical factor in the pathogenesis of severe influenza infection is the development of a "cytokine storm," an excessive and uncontrolled release of pro-inflammatory cytokines that leads to widespread tissue damage. bjmu.edu.cn Preclinical studies have established that this compound can significantly mitigate this hyperinflammatory response. In mouse models of H5N1 infection, treatment with ifenprodil led to a marked reduction in the levels of key inflammatory cytokines and chemokines in both lung tissue and plasma. nih.govpsu.edubjmu.edu.cn

Analysis of lung tissue from H5N1-infected mice treated with ifenprodil revealed decreased mRNA levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and gamma interferon (IFN-γ), as well as various chemokines like MCP-1 and MIP-1α. bjmu.edu.cn This immunomodulatory effect is a core component of its protective action against severe lung injury induced by the virus. nih.govpsu.edu The mechanism is linked to its activity as an N-methyl-d-aspartate (NMDA) receptor antagonist, as NMDA receptor activation on T-cells can lead to cytokine release, a process that ifenprodil blocks. bjmu.edu.cn

Reduction of Immune Cell Infiltration in Pulmonary Models

In addition to suppressing cytokine production, ifenprodil has been shown to control the influx of immune cells into the lungs during severe viral infection. This infiltration of leukocytes is a major contributor to inflammation-mediated lung injury. karger.com In preclinical pulmonary models involving H5N1 influenza, ifenprodil treatment resulted in a significant decrease in the infiltration of several types of immune cells. nih.govpsu.edu

Specifically, studies in H5N1-infected mice demonstrated that ifenprodil markedly reduced the presence of neutrophils, natural killer (NK) cells, and T cells in the lung tissue. nih.govpsu.edu This reduction in leukocyte infiltration, along with the amelioration of pulmonary edema, underscores its potent anti-inflammatory effects in the context of severe respiratory viral infections. karger.com

Anti-Inflammatory Mechanisms in Chronic Pain Models (e.g., Chronic Pancreatitis)

While specific preclinical studies on ifenprodil in chronic pancreatitis models are limited, its anti-inflammatory and anti-nociceptive mechanisms have been extensively documented in other chronic pain and neuro-inflammatory models. These models provide strong evidence for its potential utility in pain states characterized by neuro-inflammation. The primary mechanism involves the antagonism of the GluN2B subunit of the NMDA receptor, which plays a crucial role in central sensitization and the pathogenesis of neuropathic pain. nih.gov

In a rat model of painful diabetic neuropathy induced by streptozotocin, ifenprodil demonstrated potent anti-nociceptive and anti-inflammatory effects. usm.myresearchgate.net Treatment led to a reduction in the pro-inflammatory cytokine TNF-α in the spinal cord. usm.myresearchgate.net Similarly, in a rat model involving chronic compression of the dorsal root ganglia (CCD), intrathecal administration of ifenprodil suppressed both mechanical allodynia and thermal hyperalgesia. nih.gov This was accompanied by a decreased expression of the NR2B subunit in the spinal cord, providing further evidence for its mechanism of action. nih.gov

Furthermore, in vitro studies have shown that ifenprodil acts as a potent anti-inflammatory agent on astrocytes, a type of glial cell involved in neuro-inflammation. It was found to restore normal cellular signaling in astrocytes that had been pre-activated by inflammatory stimuli like lipopolysaccharide (LPS) and interleukin 1-β (IL-1β). nih.gov

Table 2: Preclinical Anti-Inflammatory and Anti-Nociceptive Effects of Ifenprodil

| Model System | Key Finding | Mechanism of Action | Reference(s) |

| Streptozotocin-induced diabetic neuropathy (Rat) | Exhibited anti-nociceptive and anti-inflammatory effects. | Reduced TNF-α levels in the spinal cord. | usm.my, researchgate.net |

| Chronic compression of dorsal root ganglia (Rat) | Suppressed thermal hyperalgesia and mechanical allodynia. | Decreased expression of NR2B subunits in the spinal cord. | nih.gov |

| Inflammation-pretreated astrocytes (In Vitro) | Restored GDNF-evoked Ca2+ signaling. | Potent anti-inflammatory action on activated astrocytes. | nih.gov |

| Chronic stress-induced neuropathic pain (Rat) | Inhibited the exacerbation of neuropathic pain. | Blockade of GluN2B-NMDA receptors in the amygdala. | bjmu.edu.cn |

Preclinical Studies in Other Physiological Systems

Role in Cerebral Vasodilation Mechanisms

Ifenprodil is recognized as a cerebral vasodilator, an effect that has been investigated in several preclinical models. wikipedia.orgresearchgate.net Its mechanism of action in promoting cerebral blood flow is multifactorial. A primary mechanism is the blockade of α1-adrenergic receptors on vascular smooth muscle, which leads to relaxation of the blood vessels. wikipedia.org

Detailed studies on isolated canine cerebral arteries have further elucidated its action. Ifenprodil induces relaxation in arteries by altering the way vascular cells utilize calcium (Ca2+). nih.gov It achieves this by blocking potential-sensitive calcium channels, thereby inhibiting Ca2+ uptake that is induced by depolarizing agents like potassium. nih.gov The compound's effect can also be influenced by oxygen levels, inducing relaxation during hypoxia but contraction during normoxia in vessels pre-contracted with prostaglandin (B15479496) F2 alpha. nih.gov This suggests a complex interaction with cellular calcium utilization that underlies its vasodilatory properties. nih.gov

Investigational Applications in Experimental Models of Tinnitus

Ifenprodil has been identified as a promising agent for the prevention of tinnitus, particularly tinnitus induced by acoustic trauma. wikipedia.org Preclinical research has utilized animal models to explore this application, focusing on its antagonism of cochlear NMDA receptors. frontiersin.orgpsu.edu

In rat models, long-term tinnitus induced by either acoustic trauma or the ototoxic drug salicylate (B1505791) was successfully prevented by the local application of ifenprodil directly to the cochlea. nih.govpsu.edu The therapeutic window for this intervention appears to be critical; studies showed that administration of ifenprodil within the first four days following the noise-induced trauma was effective at preventing tinnitus development, but application after this period was not. psu.edu This suggests a consolidation period during which the pathological plasticity leading to tinnitus can be averted.

The mechanism is attributed to the specific blockade of NMDA receptors containing the GluN2B subunit (NR2B). frontiersin.orgpsu.edumdpi.com This subunit is known to be critical for synaptic plasticity, and its aberrant activation in the cochlea following an insult like noise trauma is believed to initiate the phantom auditory perception of tinnitus. frontiersin.orgkarger.com By blocking these specific receptors during a brief post-trauma window, ifenprodil can prevent the long-term establishment of tinnitus in these experimental models. psu.edu

Research in Models of Idiopathic Pulmonary Fibrosis and Cough

This compound has been investigated for its therapeutic potential in preclinical models of both idiopathic pulmonary fibrosis (IPF) and cough, demonstrating significant efficacy in mitigating key pathological features of these conditions.

Idiopathic Pulmonary Fibrosis (IPF) Models

In a well-established bleomycin-induced mouse model of IPF, ifenprodil demonstrated notable anti-fibrotic effects. algernonpharmaceuticals.com Research findings indicated that ifenprodil was effective in reducing pulmonary fibrosis in this model. globenewswire.comlifesciencesbc.ca The compound was also shown to mediate anti-inflammatory responses, a key component in the pathology of IPF. globenewswire.comlifesciencesbc.ca Studies reported that ifenprodil's performance in this animal model surpassed that of two standard IPF treatments, pirfenidone (B1678446) and nintedanib. algernonpharmaceuticals.com

Cough Models

The efficacy of ifenprodil in suppressing cough has been evaluated in various guinea pig acute cough models, consistently showing a significant reduction in cough frequency.

In a citric acid challenge model in guinea pigs, ifenprodil was shown to significantly reduce both the frequency and onset of cough. globenewswire.comlifesciencesbc.caclinicaltrials.gov One study conducted by the contract research organization Pharmidex demonstrated that ifenprodil at a dose of 1.5 mg/kg led to a 42% reduction in the mean cough frequency compared to the untreated control. algernonpharmaceuticals.com In the same study, ifenprodil also showed a delay in the onset of the first cough. algernonpharmaceuticals.com

More recent research has further substantiated these findings, showing a clear dose-dependent response. patsnap.combiospace.com A multi-dose study in an acute guinea pig citric acid challenge model reported a median cough count reduction of up to 93% at a 30 mg/kg dose. patsnap.combiospace.com Another study confirmed a statistically significant reduction in cough count across a dose range, with a 39.1% reduction at 1.5 mg/kg and a maximal reduction of 74.4% at 12 mg/kg. businesswire.com The antitussive effect was also shown to be durable, lasting up to 8 hours. businesswire.com

The tables below summarize the key findings from preclinical studies on ifenprodil in cough models.

Table 1: Efficacy of Ifenprodil in Guinea Pig Cough Models

| Animal Model | Tussive Agent | Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| Guinea Pig | Citric Acid | Mean Cough Frequency | 42% reduction | algernonpharmaceuticals.com |

| Guinea Pig | Citric Acid | Onset of First Cough | Delayed onset | algernonpharmaceuticals.com |

Table 2: Dose-Response of Ifenprodil in Guinea Pig Citric Acid Challenge Model

| Dose (mg/kg) | Reduction in Cough Count | Reference |

|---|---|---|

| 1.5 | 39.1% | businesswire.com |

| 1.5 | 42% (mean frequency) | algernonpharmaceuticals.com |

| 12 | 74.4% (maximal reduction) | businesswire.com |

Drug Discovery and Development of Ifenprodil Tartrate Derivatives

Structure-Activity Relationship (SAR) Studies of Ifenprodil (B1662929) and its Analogs

The quest to develop more potent and selective neuroprotective agents has led to extensive structure-activity relationship (SAR) studies of ifenprodil and its analogs. researchgate.netbme.hu These investigations have been crucial in identifying the key chemical features responsible for its interaction with the GluN2B subunit of the NMDA receptor.

Key determinants for the potency of ifenprodil-like compounds include the presence of a phenolic hydroxyl (OH) group, which acts as a hydrogen bond donor, the distance between the two aromatic rings, and an electrostatic interaction involving the basic nitrogen atom. researchgate.net The stereochemistry of ifenprodil also plays a role, with its different stereoisomers exhibiting varying, albeit significant, selectivity for the NR1A/NR2B NMDA receptor subtype. researchgate.net

Interestingly, SAR studies have revealed that the piperidine (B6355638) ring and the alkyl chain substitutions, which are common features in many GluN2B-selective antagonists, are not absolutely necessary for potent and selective activity. researchgate.net This has opened up avenues for designing novel analogs with different structural scaffolds.

Rational Design and Synthesis of Novel GluN2B Subunit-Selective Modulators

Building upon the insights from SAR studies, researchers have rationally designed and synthesized a number of novel and highly selective modulators of the GluN2B subunit. Among the most notable are CP-101,606 and Ro 25-6981. biorxiv.orgmdpi.com These compounds, along with ifenprodil, are now considered standard pharmacological tools for specifically targeting GluN2B-containing NMDA receptors in native tissues. biorxiv.orgacs.org

CP-101,606, also known as traxoprodil, emerged from efforts to create a neuroprotectant with high selectivity for forebrain neurons. biorxiv.org Similarly, Ro 25-6981 was developed as a potent and selective antagonist of NMDA receptors containing the NR2B subunit. mdpi.comresearchgate.net The development of these compounds has been instrumental in exploring the therapeutic potential of targeting the GluN2B subunit for conditions like treatment-resistant depression, although clinical trials have faced challenges. mdpi.com

The design of these modulators often involves conformational restriction of the parent ifenprodil structure. For instance, benzo acs.organnulen-7-amines were synthesized by restricting the conformation of Ro 25-6981 and removing the polar hydroxyl group, leading to compounds with moderate GluN2B affinity. nih.gov

Identification and Characterization of New Lead Compounds Based on the Ifenprodil Scaffold

The ifenprodil scaffold continues to be a fertile ground for the discovery of new lead compounds. plos.orgnih.gov By modifying the ifenprodil structure, scientists have been able to generate compounds with preferential binding to either the GluN2B subunit or sigma-1 receptors. nih.gov

One approach has been the identification of compounds through screening existing libraries of clinically tested molecules. In one such screening cascade, ifenprodil itself was identified as having anti-Trypanosoma cruzi activity, suggesting its potential as a starting point for developing treatments for Chagas disease. plos.orgnih.gov

Furthermore, computational studies have been employed to discover new potential ligands. By exploring the structural requirements for GluN2B antagonism, researchers have identified novel scaffolds, such as those containing an indole (B1671886) moiety, as promising candidates for further development. researchgate.net

Development of Fluorescent Probes for NMDA Receptor Localization Studies

To better understand the role of GluN2B-containing NMDA receptors in both normal physiological functions and disease states, scientists have developed fluorescent probes based on the ifenprodil structure. researchgate.netnih.gov These probes allow for the visualization and localization of these receptors in living cells and tissues.

Design and Synthesis of Ifenprodil-Based Fluorescein (B123965) Conjugates

A significant advancement in this area has been the synthesis of ifenprodil-fluorescein conjugates. researchgate.netnih.govmony.fracs.orgacs.org These molecules link the ifenprodil pharmacophore to a fluorescent dye, typically fluorescein, enabling their detection using techniques like confocal microscopy.

One such fluorescein conjugate demonstrated moderate affinity for the NMDA receptor but high selectivity for the GluN2B subunit and its N-terminal domain (NTD). mony.fracs.orgacs.org When applied to cultured neurons, this probe showed precise co-localization with dendritic spines, confirming its specific binding to GluN2B-containing NMDA receptors. mony.fr

Optimization of Spacer Chemistry and Attachment Points for Receptor Specificity

The effectiveness of these fluorescent probes is highly dependent on the linker, or "spacer," that connects the ifenprodil molecule to the fluorophore. Researchers have extensively studied the influence of the spacer's nature, length, and point of attachment on the probe's affinity and specificity. researchgate.netnih.govrsc.org

Chemical modifications have been made to ifenprodil at both the benzylic position and on the phenol (B47542) ring, introducing secondary amine or amide functions. researchgate.netnih.gov Alkyl chains of varying lengths (from two to 20 bonds), both with and without secondary amide functions, have been evaluated as spacers. researchgate.netnih.gov Studies have shown that the point of attachment and the length of the spacer unit are critical factors that dictate the probe's affinity for the NMDA receptor. rsc.org Optimal affinity was observed when the fluorescein was conjugated through a modification of the benzylic hydroxyl group of ifenprodil. rsc.org

Development of Radiolabeled Derivatives for Research Tools

In addition to fluorescent probes, radiolabeled derivatives of ifenprodil have been developed as powerful research tools, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). radiologykey.com These radiotracers allow for the non-invasive visualization and quantification of GluN2B receptor density in the living brain.

The development of PET ligands for NMDA receptors has primarily focused on modifying known antagonists. nih.gov The ifenprodil-binding site has been a key target for the development of these radioligands. radiologykey.com

Prominent examples of such radiolabeled derivatives include (R)-[11C]Me-NB1 and [18F]OF-Me-NB1. nih.govethz.ch (R)-[11C]Me-NB1 was the first successful GluN2B subunit-selective PET radioligand suitable for visualizing these receptors in vivo. nih.gov It is a 3-benzazepine-based ligand derived from ifenprodil with high affinity for GluN2B. nih.govnih.gov

To overcome the short half-life of carbon-11, researchers developed fluorine-18 (B77423) labeled analogs, leading to the creation of [18F]OF-NB1 and [18F]OF-Me-NB1. ethz.chnih.gov The (R)-enantiomer of [18F]OF-Me-NB1, in particular, has shown high binding affinity for GluN2B and high selectivity over the sigma-1 receptor, making it a promising candidate for clinical translation. nih.govethz.ch

Exploration of Novel Chemical Classes with Ifenprodil-like Activity (e.g., Tryptamine (B22526) Derivatives)